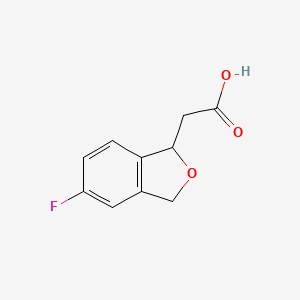![molecular formula C11H13NO2S B6604764 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione CAS No. 2137675-85-3](/img/structure/B6604764.png)
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione (PTAD) is an important molecule in the field of organic chemistry. It is a cyclic ketone, with a bicyclic ring system, and is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. PTAD is also used in a variety of scientific research applications, such as drug discovery, enzyme inhibition, and protein synthesis.
科学的研究の応用
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione has a wide range of scientific research applications, including drug discovery, enzyme inhibition, and protein synthesis. In drug discovery, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is used as a starting material for the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. It is also used in enzyme inhibition studies, as it can be used to inhibit the activity of certain enzymes, such as proteases. Finally, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is used in protein synthesis, as it can be used to synthesize various proteins, such as antibodies and enzymes.
作用機序
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione works by forming a cyclic ketone, which is then reduced to 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione using sodium borohydride. This reaction produces a cyclic ketone, which is then reduced to 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione. The reduction of the cyclic ketone to 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is facilitated by the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione molecule is then used in various scientific research applications, such as drug discovery, enzyme inhibition, and protein synthesis.
Biochemical and Physiological Effects
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, and to act as a starting material for the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The synthesis of 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is relatively simple and can be accomplished in high yield with minimal byproducts. Additionally, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is an inexpensive starting material and can be used in a variety of scientific research applications. However, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is a hazardous material and should be handled with caution. Additionally, the use of 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione in certain experiments may require special equipment and safety protocols.
将来の方向性
There are a number of potential future directions for the use of 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione in scientific research. For example, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione could be used in drug discovery to develop new pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione could be used in enzyme inhibition studies to inhibit the activity of certain enzymes, such as proteases. Finally, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione could be used in protein synthesis studies to synthesize various proteins, such as antibodies and enzymes.
合成法
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is synthesized through a variety of methods, including a two-step process involving the reaction of 2-chloro-6-methyl-3-nitropyridine with a ketone in the presence of a base. This reaction produces a cyclic ketone, which is then reduced to 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione using sodium borohydride. Another method involves the reaction of 3-hydroxy-2-methyl-5-nitropyridine with a ketone in the presence of a base, followed by reduction with sodium borohydride. Both methods produce 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione in high yield, with minimal byproducts.
特性
IUPAC Name |
7-phenyl-2λ6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-15(14)11-9(7-12-15)6-10(11)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVRHVFTNZMTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNS(=O)(=O)C2C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)

![tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans](/img/structure/B6604711.png)



![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one](/img/structure/B6604751.png)
![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)

![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)
